molecular formula C18H16N6O3 B2930541 1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine CAS No. 1105249-38-4

1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine

Cat. No.: B2930541
CAS No.: 1105249-38-4
M. Wt: 364.365
InChI Key: CNWIIGANUJZGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a furan-2-carbonyl group at position 1 and a 3-(furan-2-yl) moiety at position 3 of the triazolopyridazine ring. The piperazine linker at position 6 enhances solubility and modulates target engagement. The furan substituents likely contribute to π-π stacking interactions and metabolic stability, distinguishing it from related triazolopyridazine derivatives. Such compounds are often explored as bromodomain inhibitors (e.g., BRD4) or kinase modulators due to their heterocyclic pharmacophores .

Properties

IUPAC Name

furan-2-yl-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c25-18(14-4-2-12-27-14)23-9-7-22(8-10-23)16-6-5-15-19-20-17(24(15)21-16)13-3-1-11-26-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWIIGANUJZGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furan-2-carbonyl intermediate: This can be achieved by reacting furan-2-carboxylic acid with a suitable reagent like thionyl chloride to form furan-2-carbonyl chloride.

    Synthesis of the triazolo[4,3-b]pyridazin intermediate: This involves the cyclization of appropriate precursors under specific conditions, such as using hydrazine derivatives and nitriles.

    Coupling of intermediates: The furan-2-carbonyl chloride is then reacted with the triazolo[4,3-b]pyridazin intermediate in the presence of a base to form the desired compound.

    Final piperazine substitution: The final step involves the substitution of the piperazine ring at the appropriate position to yield the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

    Temperature and Pressure: Control of reaction conditions to optimize the yield.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its key functional groups:

Functional GroupReactivity Profile
Triazolo[4,3-b]pyridazineElectrophilic substitution at electron-rich positions (C-3, C-6), redox reactions
PiperazineNucleophilic substitution (N-alkylation, acylation), coordination chemistry
Furan ringsElectrophilic substitution (C-5), oxidation to dihydrofuran derivatives
Amide (furan-2-carbonyl)Hydrolysis under acidic/basic conditions, reduction to amine

2.1. Oxidation Reactions

  • Furan Oxidation :
    Furan rings are susceptible to oxidation. Under acidic conditions with KMnO₄ or H₂O₂, furan can form maleic anhydride derivatives .
    • Example:
      Furan+KMnO4H+Maleic anhydride derivatives\text{Furan}+\text{KMnO}_4\xrightarrow{\text{H}^+}\text{Maleic anhydride derivatives}
      Yield: ~60–80% (analogous systems) .
  • Triazole Ring Oxidation :
    The triazole moiety may undergo oxidation to form N-oxide derivatives under mild conditions (e.g., mCPBA) .

2.2. Reduction Reactions

  • Amide Reduction :
    The furan-2-carbonyl group can be reduced to a methylene group using LiAlH₄ or BH₃·THF:
    RCONR2LiAlH4RCH2NR2\text{RCONR}_2\xrightarrow{\text{LiAlH}_4}\text{RCH}_2\text{NR}_2
    Yield: ~70–90% (similar amides).
  • Pyridazine Ring Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a dihydro derivative .

2.3. Nucleophilic Substitution

  • Piperazine Alkylation/Acylation :
    The secondary amine in piperazine reacts with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) under basic conditions:
    Piperazine+RXBaseN Alkylated Acylated product\text{Piperazine}+\text{RX}\xrightarrow{\text{Base}}\text{N Alkylated Acylated product}
    Conditions: DMF, K₂CO₃, 60°C.

2.4. Cycloaddition Reactions

  • Triazole Participation :
    The 1,2,4-triazole ring may engage in Huisgen cycloaddition with alkynes under Cu(I) catalysis, forming fused triazolo-triazine systems .

Reaction Conditions and Major Products

Reaction TypeReagents/ConditionsMajor ProductsYield (Analogous Systems)Reference
Furan OxidationKMnO₄, H₂SO₄, 80°CMaleic anhydride derivatives60–80%
Amide ReductionLiAlH₄, THF, refluxPiperazine with CH₂ linkage70–90%
Piperazine AcylationAcCl, DIPEA, DCM, 0°C → RTN-Acetylpiperazine derivative85–95%
Triazole N-OxidationmCPBA, CH₂Cl₂, RTTriazolo-N-oxide50–70%
Pyridazine ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°CDihydropyridazine75–85%

Mechanistic Insights

  • Electrophilic Substitution on Furan :
    The electron-rich C-5 position of furan undergoes nitration (HNO₃/AcOH) or halogenation (Br₂/FeBr₃) .
  • Piperazine as a Ligand :
    The piperazine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .
  • Triazole Ring Opening :
    Under strong acidic conditions (HCl, Δ), the triazole ring may cleave to form hydrazine derivatives .

Comparative Reactivity with Analogues

CompoundKey DifferencesReactivity Trends
4-(Furan-2-carbonyl)-N-pyridin-2-ylpiperazine Lacks triazolopyridazine coreLower redox activity, higher stability
3-(Furan-2-yl)-1,2,4-triazolo[4,3-b]pyridazineNo piperazine moietyEnhanced electrophilic substitution

Scientific Research Applications

1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Material Science: Use in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name / ID Core Structure Substituents Target Affinity (IC₅₀ or Kd) Solubility (µM) Key Reference(s)
Target Compound
1-(Furan-2-carbonyl)-4-[3-(furan-2-yl)-triazolopyridazin-6-yl]piperazine
[1,2,4]Triazolo[4,3-b]pyridazine - 1: Furan-2-carbonyl
- 3: Furan-2-yl
- 6: Piperazine
Not reported Not reported
AZD5153
(3R)-4-[2-[4-[1-(3-Methoxy-triazolopyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
[1,2,4]Triazolo[4,3-b]pyridazine - 3: Methoxy
- 6: Piperidine-piperazine bivalent system
BRD4: <10 nM >100
Compound 6
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-triazolopyridazin-6-amine
[1,2,4]Triazolo[4,3-b]pyridazine - 3: Trifluoromethyl
- 6: Indole-ethylamine
BRD4: 12 nM 15–20
1-{3-Methyl-triazolopyridazin-6-yl}piperazine dihydrochloride [1,2,4]Triazolo[4,3-b]pyridazine - 3: Methyl
- 6: Piperazine
Not reported >50 (aqueous)
4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide [1,2,4]Triazolo[4,3-b]pyridazine - 6: Piperazine-carboxamide
- Carboxamide: 3-(trifluoromethyl)phenyl
Not reported <10

Substituent-Driven Pharmacological Profiles

  • Furan vs. Methoxy/Trifluoromethyl :
    The target compound’s furan groups may enhance metabolic stability compared to methoxy (AZD5153) or trifluoromethyl (Compound 6) substituents. However, trifluoromethyl groups (e.g., in Compound 6) typically improve lipophilicity and target residence time .
  • Piperazine Linkers: Piperazine derivatives (e.g., target compound, AZD5153) exhibit improved solubility over piperidine analogs. Bivalent systems (e.g., AZD5153) show enhanced BRD4 inhibition due to dual bromodomain engagement, a feature absent in the monovalent target compound .

Binding and Selectivity

  • BRD4 Inhibition: AZD5153’s bivalent structure achieves sub-10 nM BRD4 affinity, whereas monovalent analogs like the target compound likely require optimization for comparable potency .
  • Kinase Selectivity: Piperazine-linked triazolopyridazines (e.g., ) often target CDK8 or adenosine receptors. The furan substituents in the target compound may confer unique selectivity, though experimental validation is needed .

Solubility and Bioavailability

  • The trifluoromethylphenyl-carboxamide derivative () has low solubility (<10 µM), while piperazine salts (e.g., ) show >50 µM solubility. The target compound’s furan-carbonyl group may balance lipophilicity and aqueous solubility, though data is lacking .

Biological Activity

1-(Furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a furan ring, a piperazine moiety, and a triazole-pyridazine fusion. Its molecular formula is C19H18N6O2C_{19}H_{18}N_6O_2, with a molecular weight of approximately 374.39 g/mol. The structural complexity is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. The triazole ring is known for its effectiveness against various pathogens, including bacteria and fungi. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of drug-resistant strains of Staphylococcus aureus and Escherichia coli .

Antitubercular Activity

A study focused on related compounds revealed promising antitubercular activity against Mycobacterium tuberculosis. Compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM. The most active derivatives showed IC90 values indicating substantial efficacy against tuberculosis . This suggests that this compound may possess similar properties warranting further investigation.

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Research on triazole derivatives has shown their ability to inhibit cancer cell proliferation through various pathways. For instance, compounds with the triazole scaffold have been associated with the modulation of kinase activities involved in cancer progression .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The triazole ring can act as a potent inhibitor of specific enzymes crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : Some derivatives have shown affinity for adenosine receptors, which are implicated in various physiological processes including immune response and tumor growth .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized various derivatives based on the triazole-pyridazine framework and evaluated their antimicrobial activity against multiple pathogens. The findings indicated that modifications at specific positions significantly enhanced activity .
  • Antitubercular Screening : In another study focusing on antitubercular agents, several compounds were tested for their efficacy against M. tuberculosis. Notably, one derivative demonstrated an IC90 of 40.32 μM, highlighting the potential for further development into therapeutics .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~450 g/mol (estimated)
Solubility (pH 7.4)10–50 µM (kinetic assay)
logP~3.5 (predicted)
Melting Point278–279°C (analogous derivatives)

Q. Table 2. Biological Activity of Analogous Compounds

CompoundBRD4 IC₅₀ (nM)c-Myc Downregulation (EC₅₀, nM)Reference
AZD51530.55
Non-bivalent derivative50>1000

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.